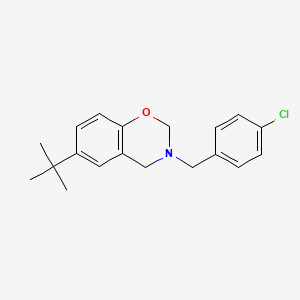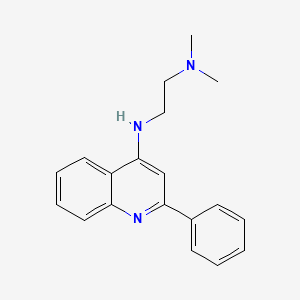![molecular formula C57H102O6 B10796200 [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex ester derived from fatty acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, such as octadeca-9,12-dienoic acid and octadec-9-enoic acid. These acids undergo esterification with glycerol or similar polyols under acidic or basic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations. Catalysts such as immobilized enzymes or solid acids may be employed to enhance the efficiency and selectivity of the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium or platinum catalyst to saturate the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, where nucleophiles such as hydroxide ions can replace the ester group, leading to the formation of alcohols and carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Dicarboxylic acids and shorter-chain aldehydes or ketones.
Reduction: Saturated esters and alcohols.
Substitution: Alcohols and carboxylate salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its role in lipid metabolism and its potential as a bioactive lipid. It is studied for its effects on cell membranes and signaling pathways.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anti-cancer properties. The unsaturated bonds are thought to interact with cellular targets, modulating inflammatory responses and inhibiting cancer cell proliferation.
Industry
Industrially, this compound is used in the formulation of biodegradable lubricants and surfactants. Its unique chemical structure provides desirable properties such as low toxicity and high biodegradability.
Mecanismo De Acción
The mechanism by which [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate exerts its effects involves interactions with cellular membranes and enzymes. The unsaturated bonds in the compound allow it to integrate into lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. Additionally, the compound can be metabolized by lipases and other enzymes, leading to the production of bioactive metabolites that modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid Esters: Similar in structure but with fewer unsaturated bonds.
Oleic Acid Esters: Contain a single unsaturated bond, making them less reactive.
Stearic Acid Esters: Fully saturated, lacking the reactivity associated with unsaturated bonds.
Uniqueness
What sets [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate apart is its multiple unsaturated bonds, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological membranes or chemical reactivity in synthetic processes.
Propiedades
Fórmula molecular |
C57H102O6 |
|---|---|
Peso molecular |
883.4 g/mol |
Nombre IUPAC |
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16?,28-25?,29-26+,30-27+ |
Clave InChI |
JTMWOTXEVWLTTO-IOEOKIPXSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B10796158.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B10796162.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)
![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)

![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)
![N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10796199.png)

